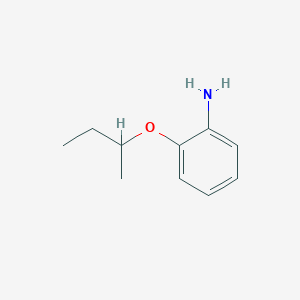
2-(2,3-二氢苯并呋喃-5-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, a related compound, ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate, was synthesized by a two-step reaction . The structure of this compound was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .Molecular Structure Analysis
The molecular structure of the related compound, ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate, was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods . The crystal structure of the target compound was optimized by density functional theory calculations .科学研究应用
合成和结构分析
- 4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷衍生物:已经探索了涉及 4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷的衍生物的合成。例如,制备了 4,4,5,5-四甲基-2-[(Z)-1-(3-甲基苯氧基)己-1-烯-2-基]-1,3,2-二氧杂硼环丁烷,通过 X 射线衍射和 DFT 计算展示了其结构特性 (Li 和 Wang,2016)。
分子结构和构象研究
- 晶体结构和振动性质:已经使用光谱学和 X 射线衍射研究了某些基于 4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷的化合物的分子结构,提供了对其振动性质和分子构象的见解 (Wu 等,2021)。
- 密度泛函理论 (DFT) 研究:DFT 计算已被用来理解各种衍生物的分子结构和电子性质,并通过 X 射线衍射结果进一步验证。这包括对类似 4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-1-(2,2,2-三氟乙基)-1H-吡唑的化合物的研究 (Liao 等,2022)。
在合成新型化合物中的应用
- 邻位修饰衍生物的合成:2-巯基和 2-哌嗪基-(甲基苯基)-4,4,5,5-四甲基-[1,3,2]二氧杂硼环丁烷的合成及其对丝氨酸蛋白酶的抑制活性已得到记录,展示了这种化学结构在创建生物活性化合物中的多功能性 (Spencer 等,2002)。
- 含硼聚烯体系的开发:已经合成了新型 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼环丁烷衍生物,可能可用于为液晶显示器 (LCD) 等技术创造新材料,并用于探索神经退行性疾病的治疗应用 (Das 等,2015)。
化学反应性和催化
- 酮的催化还原:使用频哪醇硼烷(包括 4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷)还原酮由叔丁氧化钠催化。该过程突出了其在化学合成中的效用,特别是在芳基和二烷基酮的高产转化中 (Query 等,2011)。
作用机制
Target of Action
The compound, also known as 2,3-Dihydrobenzofuran-5-boronic acid pinacol ester, primarily targets kinase enzymes . Kinase enzymes play a crucial role in cellular processes, including cell growth, division, and metabolism. They function by transferring phosphate groups from ATP to specific substrates, a process known as phosphorylation .
Mode of Action
The compound interacts with its kinase targets by inhibiting their activity . This inhibition occurs through a variety of mechanisms, including induction of apoptosis and inhibition of VEGFR-2 . The result is a decrease in cell proliferation, which can be beneficial in conditions where cell growth is uncontrolled, such as in cancer .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with kinase enzymes . These enzymes are involved in numerous pathways, including signal transduction, cell cycle regulation, and apoptosis . By inhibiting kinase activity, the compound can disrupt these pathways and alter their downstream effects .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . This is achieved through the compound’s interaction with kinase enzymes and its subsequent effects on various biochemical pathways . The compound’s action can lead to apoptosis, or programmed cell death, which can help control the growth of cancer cells .
生化分析
Biochemical Properties
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and cytochrome P450 can lead to the modulation of enzyme activity, potentially affecting the metabolic pathways of other compounds .
Cellular Effects
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinase activity. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling and gene expression. Additionally, 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may impact cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but it may undergo degradation over extended periods. Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, it can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby influencing the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, which may influence its overall biological activity .
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJUUXWJBMIGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587820 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937591-69-0 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



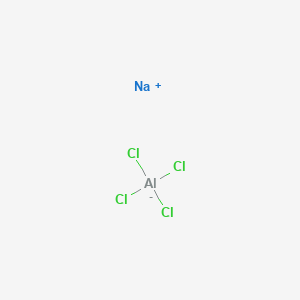

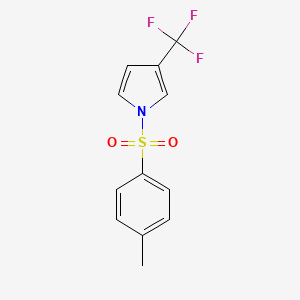
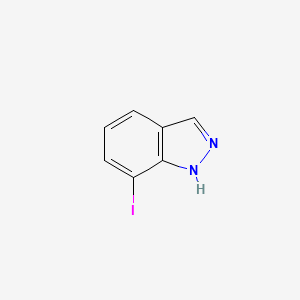
![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)
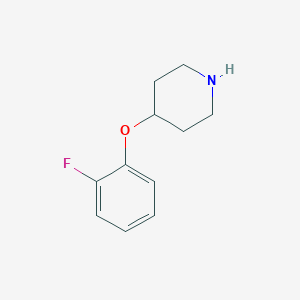
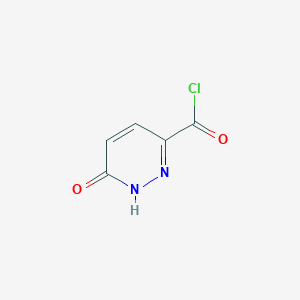
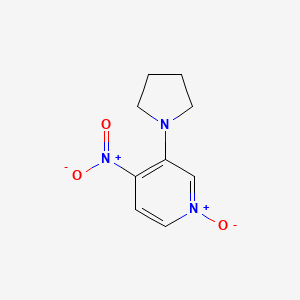
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)
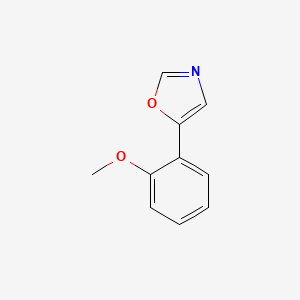
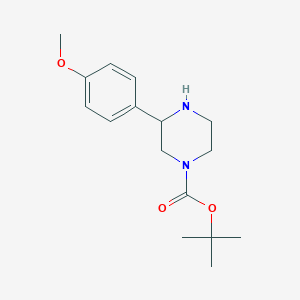
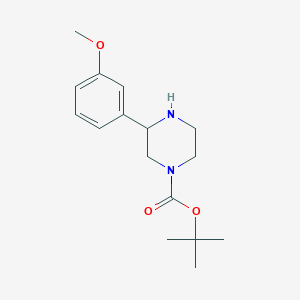
![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)
